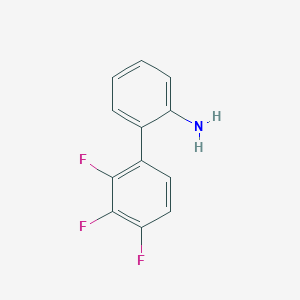

2-(2,3,4-Trifluorophenyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2,3,4-Trifluorophenyl)aniline” is a chemical compound with the molecular formula C12H8F3N . It is a type of aniline, which is a class of compounds that contain a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of “2-(2,3,4-Trifluorophenyl)aniline” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “2-(2,3,4-Trifluorophenyl)aniline” consists of a phenyl group attached to an amino group, with three fluorine atoms attached to the phenyl group . The molecular weight of this compound is 223.2 .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving “2-(2,3,4-Trifluorophenyl)aniline”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

“2-(2,3,4-Trifluorophenyl)aniline” is a powder at room temperature . It has a molecular weight of 223.2 .

科学研究应用

Environmental Pollution Treatment

2-(2,3,4-Trifluorophenyl)aniline is used in the treatment of environmental pollution. Specifically, it’s used in the aerobic treatment of 2,3,4-Trifluoroaniline, a serious environmental contaminant. The treatment process involves the use of microorganisms capable of degrading 2,3,4-Trifluoroaniline .

Synthesis of Fluorine-Containing Anilines

This compound plays a crucial role in the synthesis of 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6. This synthesis process involves sequential ipso-substitution of the cyano group at position C5 of 3-(2-pyridyl)-1,2,4-triazines and the aza-Diels–Alder reaction .

Photophysical Properties Study

2-(2,3,4-Trifluorophenyl)aniline is used in the study of photophysical properties. For instance, the incorporation of a fluorine atom into position 4 of an aniline fragment in 5-p-tolylbipyridines causes a small bathochromic shift of emission maximum .

Development of Fluorophores

This compound is used in the development of “push–pull” fluorophores. The replacement of the methoxy group at the position C4 of the aniline moiety in 5-(4-methoxyphenyl)-2,2′-bipyridine with a fluorine atom leads to a significant hypsochromic shift of emission maximum and a significant increase in quantum yield .

Biological Activity Study

2-(2,3,4-Trifluorophenyl)aniline is used in the study of biological activity. Derivatives bearing fragments of fluorine-containing anilines are of particular interest due to their biological activity .

Ligand Synthesis

This compound is used in the synthesis of ligands. 2,2′-Bipyridines bearing aromatic amines residues in the α-position can be used in heterocyclization reactions resulting in different polynuclear systems .

安全和危害

作用机制

Target of Action

It is known to be used as a reagent in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound may interact with its targets (other reactants) to form new bonds, leading to the creation of new chemical entities .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-(2,3,4-Trifluorophenyl)aniline’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions , the result of its action would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of 2-(2,3,4-Trifluorophenyl)aniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen .

属性

IUPAC Name |

2-(2,3,4-trifluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQYVGWCVSTAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trifluorophenyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)